Pirbuterol
Overview
Description
Pirbuterol is a beta-2 adrenergic agonist and bronchodilator used primarily for the symptomatic treatment of asthma. It is known for its ability to relax bronchial smooth muscle and inhibit the release of mediators of immediate hypersensitivity from cells, especially mast cells . This compound is available as a breath-activated metered-dose inhaler and was patented in 1971, coming into medical use in 1983 .
Scientific Research Applications
Pirbuterol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study beta-2 adrenergic agonists and their interactions with receptors.
Biology: Investigated for its effects on bronchial smooth muscle cells and mast cells.
Medicine: Primarily used for the treatment of asthma and other conditions involving bronchospasm.
Industry: Utilized in the development of inhalation devices and formulations for respiratory treatments .
Mechanism of Action
Target of Action
Pirbuterol is a beta-2 adrenergic agonist . It has a preferential effect on beta-2 adrenergic receptors compared with isoproterenol . These receptors are predominantly found in bronchial smooth muscle, but there is also a population of beta-2 receptors in the human heart, existing in a concentration between 10-50% .
Mode of Action
The pharmacologic effects of beta adrenergic agonist drugs, including this compound, are attributable to stimulation through beta adrenergic receptors of intracellular adenyl cyclase . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3†,5†-adenosine monophosphate (c-AMP) .
Biochemical Pathways
Increased c-AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells . This results in bronchodilation, which is beneficial in conditions like asthma.
Pharmacokinetics
After inhalation of doses up to 800 μg (twice the maximum recommended dose), systemic blood levels of this compound are below the limit of assay sensitivity (2–5 ng/ml) . A mean of 51% of the dose is recovered in urine as this compound plus its sulfate conjugate following administration by aerosol . The plasma half-life measured after oral administration is about two hours .
Result of Action
The primary result of this compound’s action is the prevention and reversal of bronchospasm in patients 12 years of age and older with reversible bronchospasm, including asthma . It achieves this by causing relaxation of bronchial smooth muscle, which opens up the airways and makes it easier for the patient to breathe .
Biochemical Analysis
Biochemical Properties
Pirbuterol has a preferential effect on beta-2 Adrenergic receptors compared with isoproterenol . It stimulates the beta adrenergic receptors of intracellular adenyl cyclase, the enzyme which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3†,5†-adenosine monophosphate (c-AMP) . Increased c-AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells .
Cellular Effects
This compound’s effects on cells are primarily due to its action on beta-2 adrenergic receptors. It causes relaxation of bronchial smooth muscle, which helps in the prevention and reversal of bronchospasm in patients with reversible bronchospasm including asthma . It also inhibits the release of mediators of immediate hypersensitivity from cells, especially from mast cells .
Molecular Mechanism
The molecular mechanism of this compound involves the stimulation of beta adrenergic receptors of intracellular adenyl cyclase . This enzyme catalyzes the conversion of ATP to c-AMP . The increased levels of c-AMP are associated with the relaxation of bronchial smooth muscle and the inhibition of the release of mediators of immediate hypersensitivity from cells .
Preparation Methods
The synthesis of pirbuterol involves the solvolysis of specific intermediates. One common synthetic route includes the solvolysis of a compound with the formula:
Y=benzyl or CN3CO-
The reaction conditions and specific intermediates used in the synthesis are detailed in various patents . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Pirbuterol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its pharmacological properties.
Substitution: Substitution reactions can occur at different positions on the this compound molecule, leading to the formation of derivatives with potentially different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Pirbuterol is similar to other beta-2 adrenergic agonists such as salbutamol and isoproterenol. this compound has a preferential effect on beta-2 adrenergic receptors compared to isoproterenol . Other similar compounds include:
Salbutamol: Another beta-2 adrenergic agonist used for asthma treatment.
Isoproterenol: A non-selective beta-adrenergic agonist with effects on both beta-1 and beta-2 receptors.
Terbutaline: A selective beta-2 adrenergic agonist used for bronchospasm relief.
This compound’s uniqueness lies in its specific receptor selectivity and its availability as a breath-activated metered-dose inhaler .
Properties
IUPAC Name |
6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDBNKDJNJQRDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38029-10-6 (di-hydrochloride), 65652-44-0 (acetate) | |
Record name | Pirbuterol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046937 | |
Record name | Pirbuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pirbuterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.22e+00 g/L | |
Record name | Pirbuterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The pharmacologic effects of beta adrenergic agonist drugs, including pirbuterol, are at least in proof attributable to stimulation through beta adrenergic receptors of intracellular adenyl cyclase, the enzyme which catalyzes the conversion of adenosine triphosphate (AlP) to cyclic-3† ,5†-adenosine monophosphate (c-AMP). Increased c-AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells. | |
Record name | Pirbuterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
38677-81-5, 38029-10-6 | |
Record name | (±)-Pirbuterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38677-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirbuterol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirbuterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pirbuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIRBUTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG645J8RVW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pirbuterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
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